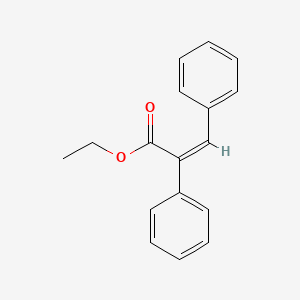

Ethyl (z)-2,3-diphenylacrylate

Description

Contextualization in the Field of α,β-Unsaturated Esters

α,β-Unsaturated esters are a class of organic compounds characterized by an ester group conjugated with a carbon-carbon double bond. fiveable.meucla.edu This arrangement of functional groups results in a unique electronic structure that influences the molecule's reactivity. fiveable.me The conjugated system allows for both 1,2- and 1,4-addition reactions, making them versatile building blocks in organic synthesis. fiveable.me They are key structural motifs in many biologically active molecules and are widely used as intermediates in the synthesis of more complex compounds. nih.gov

The reactivity of α,β-unsaturated esters is influenced by the substituents attached to the double bond and the ester group. In the case of ethyl (Z)-2,3-diphenylacrylate, the presence of two phenyl groups on the double bond significantly impacts its steric and electronic properties. These bulky phenyl groups can influence the stereochemical outcome of reactions at the double bond.

Significance of Stereochemical Control in Olefin Synthesis

The spatial arrangement of atoms in a molecule, known as stereochemistry, is a critical aspect of organic chemistry. rijournals.com In the context of olefins (alkenes), the geometry of the double bond, designated as either E (entgegen) or Z (zusammen), can have a profound impact on the molecule's physical, chemical, and biological properties. rijournals.comresearchgate.net For instance, the different isomers of a molecule can exhibit vastly different biological activities. nih.gov Therefore, the ability to selectively synthesize one stereoisomer over the other, a process known as stereoselective synthesis, is of paramount importance. rijournals.comnih.gov

The synthesis of Z-alkenes, in particular, can be challenging due to their thermodynamic instability compared to their E-counterparts. rsc.org This makes the development of synthetic methods that favor the formation of the Z-isomer a significant area of research. rsc.orgresearchgate.net The control of stereochemistry is crucial for creating complex molecules with specific three-dimensional structures, which is essential in fields such as medicinal chemistry and materials science. rijournals.comrsc.org

Review of Synthetic Challenges for Z-Configured Alkenes

The synthesis of Z-configured alkenes, especially those that are highly substituted like this compound, presents several challenges to organic chemists. The primary difficulty lies in overcoming the thermodynamic preference for the more stable E-isomer. researchgate.net

Several established methods for alkene synthesis, such as the Wittig reaction and its modifications like the Horner-Wadsworth-Emmons reaction, often show a preference for the E-isomer or result in mixtures of both E and Z isomers. acs.orgnih.gov While some strategies have been developed to enhance Z-selectivity in these reactions, achieving high levels of stereocontrol, especially for tetrasubstituted alkenes, remains a significant hurdle. acs.orgrsc.org

Other methods for synthesizing Z-alkenes include the partial hydrogenation of alkynes using specific catalysts, such as Lindlar's catalyst, and various transition-metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net However, these methods can have limitations regarding substrate scope and functional group tolerance. The steric hindrance posed by the four substituents in tetrasubstituted alkenes further complicates their synthesis, making it difficult for catalysts and reagents to approach the reacting centers. nih.govnih.govrsc.org Therefore, the development of new and efficient stereoselective methods for the synthesis of tetrasubstituted Z-alkenes continues to be an active area of research in organic chemistry. rsc.org

Structure

3D Structure

Properties

CAS No. |

24446-63-7 |

|---|---|

Molecular Formula |

C17H16O2 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

ethyl (Z)-2,3-diphenylprop-2-enoate |

InChI |

InChI=1S/C17H16O2/c1-2-19-17(18)16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-13H,2H2,1H3/b16-13- |

InChI Key |

LHBZQXYESNTQML-SSZFMOIBSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C\C1=CC=CC=C1)/C2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl Z 2,3 Diphenylacrylate

Decarboxylative Olefination Strategies

Decarboxylative olefination has emerged as a powerful tool for the formation of carbon-carbon bonds, offering an alternative to traditional cross-coupling reactions. This approach utilizes carboxylic acids, which are often readily available and stable, as coupling partners.

Catalytic Systems for Z-Alkene Formation (e.g., Palladium/Copper Co-catalysis)

The synthesis of Z-alkenes through decarboxylative olefination can be influenced by the choice of the catalytic system. While palladium catalysis is common for Heck-type reactions, the combination of palladium with a co-catalyst like copper can modify the reactivity and selectivity of the transformation. researchgate.net In the context of producing Ethyl (Z)-2,3-diphenylacrylate, a proposed decarboxylative coupling reaction would involve a precursor such as 2,3-diphenyl-2-propenoic acid.

The role of the palladium catalyst is to facilitate the decarboxylation and subsequent olefination. nih.govnih.gov Copper catalysts are known to participate in various cross-coupling reactions and could potentially influence the stereochemical outcome of the olefination step. researchgate.net The interplay between palladium and copper can create a unique catalytic environment that may favor the formation of the thermodynamically less stable Z-isomer. researchgate.net

Optimization of Reaction Conditions for Stereoselectivity

Achieving high stereoselectivity for the Z-isomer in a decarboxylative olefination reaction requires careful optimization of several parameters. The choice of solvent, base, temperature, and ligands associated with the metal catalyst are all critical factors that can influence the reaction pathway and the final product distribution. For instance, the polarity of the solvent can affect the stability of key intermediates, while the steric and electronic properties of the ligands can direct the stereochemical course of the reaction.

| Parameter | Variation | Expected Influence on Z-Selectivity |

| Catalyst | Pd(OAc)2 / Cu(OAc)2 | May promote Z-isomer formation through bimetallic mechanism. |

| Ligand | Bulky phosphine (B1218219) ligands | Can influence the geometry of the transition state. |

| Solvent | Dioxane, Toluene, DMF | Polarity can affect intermediate stability and reaction rates. |

| Base | K2CO3, Cs2CO3 | Base strength can impact the rate of key steps. |

| Temperature | 60-120 °C | Higher temperatures may lead to isomerization to the more stable E-isomer. |

Investigation of Reaction Mechanisms and Intermediates

The mechanism of palladium-catalyzed decarboxylative olefination is believed to proceed through a series of well-defined steps. The catalytic cycle typically begins with the reaction of the carboxylic acid with the palladium catalyst to form a palladium carboxylate species. This is followed by decarboxylation to generate an organopalladium intermediate. Subsequent coordination of the alkene and migratory insertion, followed by β-hydride elimination, yields the final olefin product and regenerates the active palladium catalyst. The stereochemistry of the resulting alkene is determined during the migratory insertion and β-hydride elimination steps. The nature of the ligands and additives can influence the geometry of these transition states, thereby controlling the Z/E selectivity of the product.

Stereospecific Olefination via Enol Tosylates

An alternative and highly stereospecific approach to the synthesis of this compound involves the use of enol tosylates as precursors. This method allows for the formation of the double bond with a predefined geometry.

Iron-Catalyzed Arylation Approaches for Z-Isomers

A promising method for the synthesis of the target compound is the iron-catalyzed stereospecific arylation of a Z-enol tosylate. rsc.orglookchem.com This reaction offers an environmentally friendly and cost-effective alternative to methods that rely on precious metals like palladium. lookchem.com The reaction involves the cross-coupling of a (Z)-enol tosylate of a β-keto ester with a Grignard reagent, proceeding with complete retention of the double bond stereochemistry. rsc.orglookchem.com

For the synthesis of this compound, the precursor would be ethyl (Z)-2-(tosyloxy)-3-phenylacrylate. The iron-catalyzed coupling of this enol tosylate with phenylmagnesium bromide would yield the desired product with high stereochemical fidelity.

| Parameter | Reagent/Condition | Role in Reaction |

| Substrate | Ethyl (Z)-2-(tosyloxy)-3-phenylacrylate | Provides the Z-alkene backbone and leaving group. |

| Coupling Partner | Phenylmagnesium bromide | Acts as the source of the second phenyl group. |

| Catalyst | FeCl3 | Facilitates the cross-coupling reaction. |

| Solvent | THF | Standard solvent for Grignard reactions. |

| Temperature | 0 °C to room temperature | Mild conditions to preserve stereochemistry. |

This iron-catalyzed approach is particularly advantageous as it avoids the use of more toxic and expensive catalysts and has been shown to be highly effective for the stereospecific synthesis of tri- and tetrasubstituted alkenes. lookchem.com

Design and Synthesis of Precursor Enol Tosylates

The success of the stereospecific arylation strategy hinges on the ability to synthesize the precursor enol tosylate with high Z-selectivity. The required precursor, ethyl (Z)-2-(tosyloxy)-3-phenylacrylate, can be prepared from the corresponding β-keto ester, ethyl benzoylacetate.

The stereoselective tosylation of β-keto esters can be achieved under specific reaction conditions. The formation of the Z-enol tosylate is often favored by using a combination of tosyl chloride (TsCl) and a specific base and solvent system.

| Parameter | Reagent/Condition | Purpose |

| Starting Material | Ethyl benzoylacetate | The β-keto ester precursor. |

| Tosylating Agent | p-Toluenesulfonyl chloride (TsCl) | Source of the tosyl group. |

| Base | Lithium bis(trimethylsilyl)amide (LiHMDS) | Promotes formation of the Z-enolate. |

| Solvent | Tetrahydrofuran (THF) | Appropriate solvent for the reaction. |

| Temperature | -78 °C to room temperature | Low temperature helps to control selectivity. |

By carefully controlling the reaction conditions for the tosylation of ethyl benzoylacetate, it is possible to obtain the desired ethyl (Z)-2-(tosyloxy)-3-phenylacrylate precursor in high yield and with excellent stereoselectivity, paving the way for the subsequent iron-catalyzed arylation.

Radical Chemistry in the Synthesis of Diphenylacrylate Scaffolds

The construction of the diphenylacrylate framework can be approached through advanced synthetic strategies that leverage the reactivity of radical intermediates. These methods offer alternative pathways to traditional ionic or pericyclic reactions, often providing unique selectivity and functional group tolerance.

Manganese(III) Acetate (B1210297) Mediated Processes

Manganese(III) acetate, Mn(OAc)₃, has emerged as a valuable one-electron oxidant in organic synthesis due to its cost-effectiveness, low toxicity, and mild reactivity. rsc.org It is a versatile reagent capable of mediating a variety of synthetic transformations, including oxidative free-radical reactions. rsc.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org Mn(OAc)₃ is typically used as the dihydrate and can be prepared by the oxidation of manganese(II) acetate with potassium permanganate (B83412) in acetic acid. wikipedia.orgmdma.ch

In the context of synthesizing diphenylacrylate scaffolds, Mn(OAc)₃ can be employed to generate radical species from suitable precursors. A plausible approach involves the oxidation of a β-ketoester. Mn(OAc)₃ is known to oxidize the α-carbon of β-ketoesters, forming a radical intermediate. wikipedia.org This radical can then undergo further reactions, such as addition to an alkene or an aromatic ring.

A hypothetical reaction scheme for the synthesis of an ethyl 2,3-diphenylacrylate precursor could involve the Mn(OAc)₃-mediated reaction of ethyl benzoylacetate with a styrene (B11656) derivative. The radical generated at the α-position of ethyl benzoylacetate could, in principle, add to the double bond of styrene. Subsequent elimination and isomerization steps would then lead to the desired diphenylacrylate structure. The efficiency and stereoselectivity of such a process would be subject to investigation, as radical reactions can sometimes yield a mixture of products. rsc.org

The general utility of Mn(OAc)₃ in promoting radical reactions under mild conditions makes it an attractive candidate for exploring novel synthetic routes to complex molecules like this compound. rsc.org

Examination of Cyclization and Rearrangement Pathways

Radical cyclization reactions are a powerful class of transformations in organic synthesis, allowing for the construction of cyclic and polycyclic systems with high degrees of stereocontrol. clockss.orgnih.gov These reactions typically involve the intramolecular addition of a radical to an unsaturated functional group, such as an alkene, alkyne, or nitrile. clockss.org The resulting cyclized radical can then be trapped or undergo further reactions.

While a direct radical cyclization to form this compound is not immediately obvious due to its acyclic nature, the principles of radical cyclization and rearrangement can be applied to the synthesis of precursors or analogs. For instance, a radical cascade process could be envisioned where an initial radical cyclization forms a ring system that subsequently undergoes a rearrangement or fragmentation to unveil the diphenylacrylate scaffold. nih.gov

The key steps in a radical cyclization are initiation, propagation, and termination. princeton.edu Initiation can be achieved through the homolytic cleavage of a weak bond, often facilitated by a radical initiator like AIBN or by a transition metal oxidant such as Mn(OAc)₃. princeton.edu The propagation steps involve the cyclization of the initially formed radical and subsequent reactions of the cyclized radical. princeton.edu

The regioselectivity of radical cyclizations is often governed by Baldwin's rules, which predict the favored ring closure based on the trajectory of the attacking radical. The stereochemical outcome is influenced by the conformation of the transition state, often leading to the formation of specific diastereomers. nih.gov

Green Chemistry Protocols for Alkene Synthesis (e.g., Heck Reaction Variants)

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. In the context of alkene synthesis, significant efforts have been directed towards developing greener variants of established reactions like the Heck reaction. frontiersin.orgdntb.gov.ua The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene, is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. organic-chemistry.org

Traditional Heck reactions often utilize toxic solvents, phosphine ligands, and homogeneous catalysts that can be difficult to separate from the product. Green chemistry approaches seek to address these drawbacks by employing more environmentally friendly solvents, heterogeneous or recyclable catalysts, and energy-efficient reaction conditions. frontiersin.orgdntb.gov.ua

For the synthesis of trisubstituted alkenes, such as this compound, green Heck reaction protocols have shown considerable promise. frontiersin.orgdntb.gov.ua One notable advancement is the use of greener solvents like ethanol, which is less toxic and more sustainable than many traditional organic solvents. frontiersin.orgdntb.gov.uanih.gov

Microwave irradiation has also been successfully employed to accelerate Heck reactions, leading to significantly shorter reaction times and often improved yields. frontiersin.orgdntb.gov.uanih.gov This method of heating is more energy-efficient than conventional heating.

To facilitate catalyst recovery and reuse, a key principle of green chemistry, supported palladium catalysts have been developed. frontiersin.orgdntb.gov.uanih.gov For example, Pd EnCat® 40 is a microencapsulated palladium catalyst that can be easily filtered from the reaction mixture and reused in subsequent reactions, minimizing palladium waste. frontiersin.orgdntb.gov.uanih.gov

A representative green Heck reaction for a trisubstituted alkene could involve the coupling of an aryl bromide with an internal alkene in ethanol, using a supported palladium catalyst and a non-toxic base like sodium acetate, all under microwave irradiation. nih.gov While the synthesis of this compound would specifically require the coupling of a substituted styrene with an aryl halide, the green protocols developed for similar trisubstituted alkenes are directly applicable.

The following table summarizes key aspects of greener Heck reaction protocols relevant to the synthesis of trisubstituted alkenes:

| Feature | Traditional Heck Reaction | Greener Heck Reaction Variant |

| Catalyst | Homogeneous Pd complexes (e.g., Pd(OAc)₂/PPh₃) | Heterogeneous/Supported Pd (e.g., Pd EnCat® 40), Phosphine-free catalysts |

| Solvent | DMF, NMP, Acetonitrile (B52724) | Ethanol, Water, Ionic Liquids |

| Energy Input | Conventional heating (hours to days) | Microwave irradiation (minutes) |

| Base | Organic amines (e.g., Triethylamine) | Inorganic bases (e.g., Sodium acetate, Potassium carbonate) |

| Catalyst Recovery | Difficult, often not feasible | Facile filtration and reuse |

These advancements in Heck reaction methodology provide a more sustainable and efficient pathway for the synthesis of highly substituted alkenes like this compound, aligning with the goals of modern green chemistry. rsc.orgepa.gov

Comprehensive Spectroscopic and Chromatographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environments of individual atoms within a molecule. For Ethyl (z)-2,3-diphenylacrylate, a combination of one-dimensional and two-dimensional NMR experiments would be essential to confirm its constitution and stereochemistry.

A ¹H NMR spectrum of this compound would provide crucial information about the number and types of hydrogen atoms (protons). Key expected signals would include:

Aromatic Protons: Complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the ten protons of the two phenyl groups. The specific chemical shifts and splitting patterns would depend on the electronic effects and relative positioning of the phenyl rings.

Ethyl Group Protons: A quartet and a triplet, characteristic of an ethyl ester. The CH₂ group would appear as a quartet due to coupling with the adjacent CH₃ protons, and the CH₃ group would be a triplet.

Olefinic Proton: A single olefinic proton is present in the structure. Its chemical shift would be highly indicative of the (Z)-stereochemistry. In the (Z)-isomer, the olefinic proton is expected to be influenced by the anisotropic effect of the cis-oriented phenyl group, leading to a specific chemical shift that would differ from its (E)-isomer counterpart.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | ~ 7.0 - 7.5 | Multiplet | 10H |

| Olefinic-H | Varies | Singlet | 1H |

| O-CH₂-CH₃ | ~ 4.2 | Quartet | 2H |

| O-CH₂-CH₃ | ~ 1.2 | Triplet | 3H |

Note: This table is predictive and not based on experimental data.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals would be expected for:

Carbonyl Carbon (C=O): A signal in the downfield region (typically δ 165-175 ppm).

Olefinic Carbons (C=C): Two signals corresponding to the C2 and C3 carbons of the acrylate (B77674) backbone. Their chemical shifts would provide insight into the electronic environment and substitution pattern.

Aromatic Carbons: Multiple signals in the aromatic region (typically δ 125-140 ppm). Due to symmetry, fewer than 12 signals might be observed.

Ethyl Group Carbons: Two signals in the upfield region for the -CH₂- and -CH₃ carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~ 167 |

| Olefinic Carbons | ~ 125 - 150 |

| Aromatic Carbons | ~ 127 - 140 |

| O-CH₂-CH₃ | ~ 61 |

| O-CH₂-CH₃ | ~ 14 |

Note: This table is predictive and not based on experimental data.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling relationships, for instance, confirming the connection between the -CH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the direct assignment of a proton's signal to its attached carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula, and offering structural clues.

HRMS is used to measure the mass of the parent ion with very high accuracy. This allows for the calculation of the elemental composition, which serves as a powerful confirmation of the chemical formula (C₁₇H₁₆O₂ for Ethyl 2,3-diphenylacrylate). The calculated exact mass for C₁₇H₁₆O₂ is 252.11503 Da. An experimental HRMS measurement yielding a value very close to this would strongly support the compound's identity.

In the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecular structure and can be used as a fingerprint for identification. For this compound, characteristic fragmentation pathways would likely involve:

Loss of the ethoxy group (-OCH₂CH₃) or an ethylene (B1197577) molecule (C₂H₄) from the ester.

Cleavage at the bonds adjacent to the phenyl groups.

Rearrangements such as the McLafferty rearrangement if sterically feasible.

Analyzing these fragments would help to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique employed to identify the characteristic functional groups within the this compound molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint is generated, revealing the presence of specific covalent bonds.

The IR spectrum of this compound is characterized by several key absorption bands that correspond to its constituent functional groups. The presence of the ester group is confirmed by a strong C=O stretching vibration, typically observed in the region of 1720-1740 cm⁻¹. Additionally, the C-O stretching vibrations of the ester linkage give rise to distinct bands. The aromatic nature of the two phenyl rings is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, typically appearing in the 1450-1600 cm⁻¹ region. The nitrile (C≡N) group, a key feature of this molecule, exhibits a characteristic sharp absorption band, although its exact position can be influenced by conjugation. The ethyl group is identified by its characteristic C-H stretching and bending vibrations.

A comparison with the known spectrum of a similar compound, ethyl acrylate, highlights the distinct features of the diphenylacrylate structure. While both share the ethyl ester functionalities, the spectrum of this compound is significantly more complex due to the presence of the two phenyl groups and the nitrile group. chemicalbook.com

Table 1: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | > 3000 |

| Alkyl C-H | Stretch | 2850-3000 |

| Nitrile (C≡N) | Stretch | 2220-2260 |

| Ester C=O | Stretch | 1720-1740 |

| Aromatic C=C | Stretch | 1450-1600 |

| Ester C-O | Stretch | 1000-1300 |

Note: The exact wavenumbers can vary slightly depending on the specific chemical environment and the phase of the sample (e.g., solid, liquid).

Advanced Chromatographic Separation Techniques

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from potential isomers and other related substances.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Mixtures

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the non-volatile analysis of this compound. It is particularly crucial for determining the purity of the compound and for separating its geometric isomers, the (Z) and (E) forms. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

The retention time, the time it takes for the compound to travel through the column, is a key parameter for identification. Under specific chromatographic conditions (flow rate, mobile phase composition, and temperature), this compound will have a characteristic retention time. The presence of impurities or the (E)-isomer would be indicated by the appearance of additional peaks at different retention times. The area under each peak is proportional to the concentration of the corresponding substance, allowing for quantitative analysis of purity and the isomeric ratio. For instance, a reported HPLC purity of 99.3% indicates a very low level of impurities. chemicalbook.com

Table 2: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV-Vis (at a wavelength of maximum absorbance) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile organic compounds that may be present as impurities or byproducts in this compound. In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

This technique is particularly useful for identifying residual solvents from the synthesis process, such as cyclohexane, or unreacted starting materials like benzophenone (B1666685) and ethyl cyanoacetate. chemicalbook.com The retention time in the gas chromatogram provides the first level of identification, which is then confirmed by the mass spectrum. The mass spectrum of this compound itself would show a molecular ion peak corresponding to its molecular weight (277.32 g/mol ), along with a characteristic fragmentation pattern that can be used for definitive identification. sigmaaldrich.commassbank.eu A study on substances from plastic food contact materials demonstrated the use of GC-MS for the quantification of a wide range of compounds, including etocrylene (another name for ethyl 2-cyano-3,3-diphenylacrylate). nih.govnih.gov

Table 3: GC-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₁₅NO₂ | nist.gov |

| Molecular Weight | 277.32 g/mol | sigmaaldrich.com |

| CAS Number | 5232-99-5 | sigmaaldrich.com |

| Boiling Point | 174 °C at 0.2 mmHg | sigmaaldrich.com |

| Melting Point | 97-99 °C | sigmaaldrich.com |

Computational and Theoretical Chemistry Studies of Ethyl Z 2,3 Diphenylacrylate

Electronic Structure Analysis using Quantum Chemical Methods (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of organic molecules. These calculations provide insights into the distribution of electrons within a molecule, which governs its stability, reactivity, and spectroscopic properties.

In studies of compounds structurally similar to Ethyl (Z)-2,3-diphenylacrylate, DFT calculations have been employed to understand their molecular geometry and electronic properties. For instance, in the analysis of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate (B77674), DFT calculations with the B3LYP/6-311++G(d,p) basis set were used to calculate the molecular geometry and vibrational frequencies in the ground state. researchgate.net These theoretical findings were then compared with experimental data to validate the computational model. researchgate.net Furthermore, properties such as the Highest Occupied Molecular Orbital (HOMO)-LUMO energy gap, which is crucial for understanding electronic transitions and reactivity, were also determined using this level of theory. researchgate.net

Another example can be seen in the study of the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, where wb97xd/6-311+G(d,p)(PCM) quantum chemical calculations were utilized. mdpi.comresearchgate.net Such high-level calculations are essential for accurately modeling reaction mechanisms and understanding the electronic nature of intermediates. mdpi.comresearchgate.net

While specific DFT data for this compound is not widely published, the methodologies applied to analogous structures provide a clear framework for how its electronic properties can be investigated. A typical output of such a study would include the parameters shown in the table below.

Table 1: Representative Electronic Parameters from DFT Calculations for an Analogous Compound

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the electronic excitability and kinetic stability. |

Note: The values in this table are illustrative and based on typical values for similar organic molecules, as specific data for this compound is not available in the cited literature.

Conformational Analysis and Energy Minimization

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its physical and chemical properties. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and determining their relative energies.

For flexible molecules like this compound, which has rotatable single bonds, multiple low-energy conformations may exist. Computational methods are used to explore the potential energy surface of the molecule to find these stable conformers. This is often done through a multi-step process, starting with a broader search using semi-empirical methods, followed by geometry optimization and energy minimization of the most promising conformers using higher-level methods like DFT. mdpi.com

In a study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, a similar approach was used to identify low-energy structures and understand the influence of substituents on the conformational preferences. mdpi.com The study revealed that even small changes to the molecular structure could lead to significant shifts in the predominant conformer. mdpi.com

For this compound, key dihedral angles, such as those involving the phenyl rings and the acrylate backbone, would be of primary interest. The relative energies of different conformers would determine their population at a given temperature.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle 1 (C-C-C=C) | Dihedral Angle 2 (Ph-C=C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 0° | 45° | 0.0 (Global Minimum) |

| 2 | 180° | 45° | 1.2 |

Note: This table is a hypothetical representation to illustrate the type of data generated from a conformational analysis study.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the interpretation of experimental spectra and the confirmation of molecular structures.

DFT calculations can be used to compute NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies. The accuracy of these predictions has improved significantly with the development of more sophisticated theoretical models and basis sets.

For example, in the characterization of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and its analogs, experimental ¹H and ¹³C NMR data were reported. researchgate.netnih.gov A computational study on such a molecule would involve calculating the NMR chemical shifts for the optimized geometry and comparing them to these experimental values. A good correlation between the predicted and experimental spectra would provide strong evidence for the proposed structure.

Table 3: Comparison of Experimental and Hypothetical Predicted ¹³C NMR Chemical Shifts for a Structurally Similar Acrylate

| Carbon Atom | Experimental δ (ppm) researchgate.netnih.gov | Predicted δ (ppm) |

|---|---|---|

| C=O | 162.9 | 163.5 |

| Cα | 99.8 | 100.2 |

| Cβ | 146.9 | 147.3 |

| -OCH₂- | 62.9 | 63.1 |

Note: The experimental data is for a related thiophene-based acrylate. researchgate.netnih.gov The predicted values are hypothetical to illustrate the validation process.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies that govern the reaction rate.

A study on the reaction between 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, a compound with structural similarities to this compound, utilized DFT calculations to explore the reaction mechanism. mdpi.comresearchgate.net The researchers were able to identify multiple possible zwitterionic intermediates and their corresponding transition states. mdpi.comresearchgate.net This level of detail allows for a deeper understanding of the reaction's course than what can be gleaned from experimental observations alone. mdpi.comresearchgate.net

For a hypothetical reaction involving this compound, such as a Diels-Alder reaction or an addition to the double bond, computational modeling could be used to determine the most likely reaction pathway. This would involve locating the transition state structures and calculating their energies relative to the reactants and products.

Table 4: Illustrative Energy Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +10.1 |

Note: This table presents a hypothetical energy profile to demonstrate the type of information obtained from reaction pathway modeling.

Reactivity and Derivatization Chemistry of Ethyl Z 2,3 Diphenylacrylate

Study of Addition Reactions to the Activated Double Bond

The carbon-carbon double bond in Ethyl (Z)-2,3-diphenylacrylate is electron-deficient due to the electron-withdrawing effect of the adjacent ester group. This activation makes the β-carbon susceptible to nucleophilic attack in what are known as conjugate or Michael addition reactions.

A variety of nucleophiles are expected to add to the β-position of the double bond. These include soft nucleophiles such as enolates, amines, and thiols. For instance, the reaction with a malonic ester enolate in the presence of a base would be expected to yield a 1,5-dicarbonyl compound after hydrolysis and decarboxylation. Similarly, primary and secondary amines would likely undergo aza-Michael addition to furnish β-amino esters.

Catalytic hydrogenation represents another important addition reaction. In the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), and a source of hydrogen, the double bond is expected to be reduced to afford ethyl 2,3-diphenylpropanoate. The stereochemical outcome of this reduction would depend on the catalyst and reaction conditions.

While no specific studies on this compound were found, the general reactivity of activated alkenes in Michael additions is well-established. For example, the related compound trans-chalcone readily undergoes Michael addition with nucleophiles like ethyl acetoacetate (B1235776) in the presence of a base.

Table 1: Predicted Addition Reactions to this compound

| Nucleophile/Reagent | Reaction Type | Predicted Product |

| Diethyl malonate/Base | Michael Addition | Diethyl 2-(1,2-diphenyl-2-(ethoxycarbonyl)ethyl)malonate |

| Piperidine | Aza-Michael Addition | Ethyl 2,3-diphenyl-3-(piperidin-1-yl)propanoate |

| Thiophenol/Base | Thia-Michael Addition | Ethyl 2,3-diphenyl-3-(phenylthio)propanoate |

| H₂/Pd-C | Catalytic Hydrogenation | Ethyl 2,3-diphenylpropanoate |

Functional Group Transformations of the Ester Moiety

The ethyl ester group in this compound can undergo a range of functional group transformations common to carboxylic acid derivatives.

Hydrolysis: Under either acidic or basic (saponification) conditions, the ester can be hydrolyzed to yield (Z)-2,3-diphenylacrylic acid. Basic hydrolysis, using a reagent like sodium hydroxide (B78521) followed by an acidic workup, is a common method for this transformation.

Reduction: The ester functionality can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally unreactive towards esters. organic-chemistry.orgorganic-chemistry.orgwikipedia.org The reaction with LiAlH₄ would be expected to reduce the ester to (Z)-2,3-diphenylprop-2-en-1-ol. It is important to note that under these conditions, the double bond might also be susceptible to reduction, potentially leading to 2,3-diphenylpropan-1-ol.

Transesterification: The ethyl ester can be converted to other esters through transesterification. mdpi.com This typically involves reacting the compound with a different alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) and an acid catalyst would yield mthis compound.

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can lead to the formation of the corresponding amide. This transformation, known as ammonolysis or aminolysis, would convert the ethyl ester to (Z)-2,3-diphenylacrylamide or its N-substituted derivatives, respectively.

Table 2: Predicted Functional Group Transformations of the Ester Moiety

| Reagent(s) | Reaction Type | Predicted Product |

| 1. NaOH, H₂O/EtOH, Δ2. H₃O⁺ | Saponification | (Z)-2,3-Diphenylacrylic acid |

| 1. LiAlH₄, Et₂O2. H₃O⁺ | Reduction | (Z)-2,3-Diphenylprop-2-en-1-ol |

| CH₃OH, H⁺ (cat.) | Transesterification | Mthis compound |

| NH₃ | Ammonolysis | (Z)-2,3-Diphenylacrylamide |

Cycloaddition Reactions and Pericyclic Processes

The activated double bond of this compound can potentially participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. organic-chemistry.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.org For this compound, the electron-withdrawing ester group enhances its reactivity as a dienophile.

The stereochemistry of the starting (Z)-alkene is expected to be retained in the product of a concerted Diels-Alder reaction. For example, reaction with a simple diene like 1,3-butadiene (B125203) would be predicted to yield an ethyl 3,4-diphenylcyclohex-1-ene-1-carboxylate derivative, with the two phenyl groups having a specific relative stereochemistry.

Besides [4+2] cycloadditions like the Diels-Alder reaction, the double bond could also potentially undergo [3+2] cycloadditions with 1,3-dipoles such as azides, nitrile oxides, or nitrones to form five-membered heterocyclic rings. These reactions are valuable for the synthesis of various heterocyclic scaffolds.

Pericyclic reactions, a broader class of reactions that includes cycloadditions, electrocyclizations, and sigmatropic rearrangements, are governed by the principles of orbital symmetry. mdpi.comlibretexts.org While specific examples involving this compound are not readily found, its potential to participate in such concerted processes remains a possibility under appropriate thermal or photochemical conditions.

Table 3: Predicted Cycloaddition Reactions of this compound

| Reagent | Reaction Type | Predicted Product Class |

| 1,3-Butadiene | Diels-Alder [4+2] Cycloaddition | Substituted cyclohexene |

| Phenyl azide | [3+2] Cycloaddition | Substituted triazoline |

| Benzonitrile oxide | [3+2] Cycloaddition | Substituted isoxazoline |

Applications in Cross-Coupling Methodologies for New C-C Bond Formation

While the primary role of α,β-unsaturated esters in cross-coupling reactions is often as the coupling partner that undergoes reaction at the double bond (e.g., in the Heck reaction), the phenyl groups of this compound could potentially be functionalized to participate in cross-coupling reactions if they bear appropriate leaving groups (e.g., halides or triflates). However, in its unsubstituted form, its direct application in common cross-coupling methodologies for new C-C bond formation is less straightforward.

The Heck reaction, which couples an unsaturated halide or triflate with an alkene, could theoretically utilize this compound as the alkene component. organic-chemistry.orgmdpi.comlibretexts.org The reaction of an aryl halide with this compound in the presence of a palladium catalyst and a base would be expected to introduce the aryl group at the β-position of the double bond, leading to a tetrasubstituted alkene. The stereochemical outcome of such a reaction would be of significant interest.

Other prominent cross-coupling reactions like the Suzuki, Stille, and Sonogashira couplings typically involve the reaction of an organometallic reagent with an organic halide or triflate. organic-chemistry.orgwikipedia.org For this compound to be a direct participant in these reactions as the electrophilic partner, one of the phenyl rings would need to be substituted with a suitable leaving group. Conversely, if one of the phenyl rings were converted into an organometallic species (e.g., a boronic acid or an organotin reagent), it could then participate as the nucleophilic partner in these coupling reactions.

There is no direct evidence in the searched literature for the use of this compound in these specific cross-coupling methodologies. The discussion remains speculative based on the general principles of these well-established reactions.

Table 4: Predicted Cross-Coupling Reactions Involving Functionalized this compound Derivatives

| Reaction Name | Functionalized Reactant | Coupling Partner | Predicted Product Type |

| Suzuki Coupling | Ethyl (Z)-2-(4-bromophenyl)-3-phenylacrylate | Arylboronic acid | Ethyl (Z)-2-(biphenyl-4-yl)-3-phenylacrylate derivative |

| Stille Coupling | Ethyl (Z)-2-phenyl-3-(4-iodophenyl)acrylate | Organostannane | Ethyl (Z)-2-phenyl-3-(4-arylphenyl)acrylate derivative |

| Sonogashira Coupling | Ethyl (Z)-2-(4-bromophenyl)-3-phenylacrylate | Terminal alkyne | Ethyl (Z)-2-(4-alkynylphenyl)-3-phenylacrylate derivative |

| Heck Reaction | This compound | Aryl halide | Ethyl 2,3,3-triphenylacrylate derivative |

Role in Advanced Organic Synthesis and Materials Precursor Research

Utilization as a Stereodefined Building Block for Complex Molecules

The Z-configuration of the double bond in Ethyl (Z)-2,3-diphenylacrylate is a critical feature, rendering it a stereodefined building block for the synthesis of complex, three-dimensional molecules. In stereospecific reactions, the geometry of the starting alkene directly dictates the stereochemistry of the product, allowing for precise control over the final molecular architecture. This principle is particularly evident in cycloaddition reactions, where the defined arrangement of the phenyl substituents on the double bond influences the approach of the reacting partner, leading to specific stereoisomers.

While studies on this compound itself are not extensively detailed in this context, the well-documented reactivity of related stilbene derivatives serves as a strong precedent. For instance, photochemical and thermal intramolecular [3+2] cycloaddition reactions of stilbene-methylene-sydnones demonstrate that the cis or trans geometry of the stilbene moiety is retained in the polycyclic products. nih.gov The cis-stilbene derivative exclusively yields a cycloadduct corresponding to trapping by the cis-double bond. nih.gov Similarly, photochemical [2+2] cycloadditions between trans-stilbene and various α,β-unsaturated esters are known to proceed via an exciplex intermediate, where the stereochemical information is transferred to the resulting cyclobutane ring. acs.org

These reactions underscore the potential of using the fixed (Z)-geometry of this compound to construct specific diastereomers of complex heterocyclic and carbocyclic systems that would be difficult to access through other synthetic routes.

| Reaction Type | Reactant Partner | Stilbene Isomer | Key Outcome | Reference |

|---|---|---|---|---|

| Intramolecular [3+2] Cycloaddition | Nitrile Imine (from Sydnone) | cis-Stilbene | Stereospecific formation of the corresponding cis-fused polycyclic adduct. | nih.gov |

| Photochemical [2+2] Cycloaddition | α,β-Unsaturated Esters | trans-Stilbene | Formation of cyclobutane derivatives with defined stereochemistry. | acs.org |

| 1,3-Dipolar Cycloaddition | Phenyl Nitrile Oxide | (E)-Stilbene | Diastereoselective formation of isoxazoline products. | rsc.org |

Exploration as a Monomer in Polymerization Studies

The direct polymerization of this compound presents a significant challenge due to steric hindrance. As a trisubstituted alkene with two bulky phenyl groups adjacent to the polymerizable double bond, it is resistant to conventional free-radical polymerization (FRP). The steric crowding around the propagating radical center impedes the approach of subsequent monomer units, leading to very low molecular weights, if any polymerization occurs at all. This difficulty is a known issue for sterically hindered monomers. rsc.orgacs.org

Despite these challenges, research into advanced polymerization techniques and the incorporation of stilbene-like units into polymers offers viable strategies. Controlled radical polymerization (CRP) methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, provide pathways to synthesize polymers with stilbene derivatives. Studies have shown that while homopolymerization is difficult, stilbene derivatives can be effectively introduced at the chain ends of polymers like poly(methyl methacrylate) (PMMA) by capping the "living" polymer chains. mdpi.comresearchgate.net

Another approach involves designing acrylate (B77674) monomers where the diphenylacrylate or stilbene unit is part of a side chain, attached to the acrylate backbone via a flexible spacer. This decouples the sterically demanding unit from the polymerizable vinyl group, allowing for successful polymerization. This method has been used to create side-chain liquid crystalline polymers incorporating bridged stilbene mesogens, which exhibit desirable optical and thermal properties. mdpi.com These strategies enable the creation of novel macromolecular architectures where the unique electronic and photoresponsive properties of the diphenylacrylate unit can be harnessed within a polymeric framework.

| Strategy | Polymerization Method | Description | Outcome | Reference |

|---|---|---|---|---|

| Chain-End Functionalization | RAFT Polymerization | "Living" PMMA chains are capped with a fluorine-labeled stilbene derivative. | Successful introduction of a single stilbene unit at the ω-end of the polymer chain. | mdpi.comresearchgate.net |

| Side-Chain Incorporation | Free-Radical Polymerization | An acrylate monomer containing a bridged stilbene mesogen linked by a flexible spacer is polymerized. | Formation of high molecular weight side-chain liquid crystalline polymers. | mdpi.com |

| Electric-Field Assisted Polymerization | Free-Radical Polymerization | A high electric field is applied during polymerization of a sterically hindered monomer (isobornyl acrylate). | Increased molecular weight and reduced dispersity compared to zero-field conditions. | rsc.orgrsc.org |

Intermediacy in the Synthesis of Pharmaceutical and Agrochemical Scaffolds

The 1,2-diphenylacrylate core is structurally related to a class of compounds known as Selective Estrogen Receptor Modulators (SERMs), which includes the well-known breast cancer drug Tamoxifen. nih.gov Tamoxifen is a triphenylethylene derivative, and its biological activity is highly dependent on its (Z)-isomer geometry. The synthesis of Tamoxifen and its analogues therefore requires precise control over the stereochemistry of the tetrasubstituted double bond.

While direct synthetic routes from this compound to Tamoxifen are not prominently reported, its structure represents a key precursor scaffold. Synthetic strategies often involve the creation of a stilbene-like intermediate whose geometry must be carefully controlled. For example, recent advances have utilized flow microreactors to precisely control the rapid cis–trans isomerization of α-anionic stilbene intermediates, allowing for the highly regioselective synthesis of both (E)- and (Z)-Tamoxifen precursors. acs.org This work highlights the critical importance of accessing stereodefined stilbene-like intermediates for the efficient synthesis of these complex pharmaceutical agents. The pre-defined (Z)-geometry of this compound makes it an attractive, albeit hypothetical, starting point for novel synthetic routes to Tamoxifen and other SERMs, potentially simplifying the challenges associated with stereochemical control.

| Method | Key Intermediate | Method of Stereocontrol | Significance | Reference |

|---|---|---|---|---|

| Flow Microreactor Synthesis | α-Anionic Stilbene | Precise control of reaction time (milliseconds) to trap desired isomer before equilibration. | High regioselectivity for either (E)- or (Z)-Tamoxifen precursor. | acs.org |

| McMurry Reaction | Ketone Precursors | Coupling of two different ketones; separation of isomers is often required post-synthesis. | A classical method for synthesizing tetrasubstituted alkenes, but can lack stereocontrol. | N/A |

| Palladium-Catalyzed Cross-Coupling | (E)- or (Z)-Vinyl Halides | Stereoretentive coupling of a pre-formed vinyl halide with an organometallic reagent. | Allows for divergent synthesis of both E and Z isomers from stereodefined precursors. | researchgate.net |

Design and Synthesis of Hybrid Organic Materials Incorporating the Diphenylacrylate Unit

The stilbene core within this compound is a well-known photochromic unit, capable of undergoing reversible Z/E (cis/trans) isomerization upon irradiation with light of specific wavelengths. nih.gov This photoswitching behavior makes the diphenylacrylate unit a prime candidate for incorporation into advanced functional materials, including hybrid organic-inorganic systems and photoresponsive polymers.

When integrated into a material, the light-induced geometric change of the diphenylacrylate unit can be translated into a macroscopic change in the material's properties, such as its shape, color, polarity, or optical characteristics. This principle is the foundation for creating "smart" materials that respond to external light stimuli. For example, researchers have incorporated "stiff-stilbene" photoswitches into cyclic monomers to achieve light-triggered control over ring-opening polymerization (ROP). nih.gov The E-isomer, having higher ring strain, readily polymerizes, while photoisomerization to the Z-form can promote depolymerization, offering a pathway to chemically recyclable polymers. nih.gov

Furthermore, stilbene derivatives have been used to create photoresponsive liquid-crystalline polymers and other materials where light can be used to modulate the material's phase behavior or birefringence. mdpi.com By embedding the diphenylacrylate unit into an inorganic matrix (e.g., silica) or copolymerizing it with other monomers, hybrid materials with tailored photo-mechanical or photo-optical responses can be designed for applications in areas like optical data storage, actuators, and smart coatings. nih.govnih.gov

| Material Type | Stilbene Derivative | Mechanism | Application | Reference |

|---|---|---|---|---|

| Photoswitchable Polymer | Stiff-Stilbene Lactone | Light-induced Z/E isomerization modulates ring strain, triggering polymerization or depolymerization. | Chemically recyclable polymers, dynamic materials. | nih.gov |

| Side-Chain Liquid Crystalline Polymer | Bridged Stilbene Mesogen | Stilbene unit acts as a mesogen; its orientation can be influenced by light. | Optical films, displays, materials with high birefringence. | mdpi.com |

| Photoresponsive Polymer Nanoparticles | Azobenzene Acrylate (Analogue) | Z/E isomerization of side-chain chromophores alters polymer conformation and nanoparticle properties. | Smart drug delivery, sensors, photo-switchable coatings. | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl (Z)-2,3-diphenylacrylate, and how do reaction conditions influence yield and stereochemistry?

- Methodology : this compound can be synthesized via acid/iodide cooperative catalysis using carboxylic acids and O-H nucleophiles. For example, a reaction with ethyl (diethoxyphosphoryl)acetate and aromatic aldehydes under controlled pH (e.g., NaH in toluene) yields the Z-isomer . Key parameters include solvent polarity (e.g., THF or toluene), temperature (e.g., −70°C for DIBAL-H reduction ), and catalyst loading. Purification via preparative thin-layer chromatography (PTLC) with petroleum ether/ethyl acetate (100:1) ensures high purity .

Q. How can NMR spectroscopy distinguish between (Z)- and (E)-isomers of diphenylacrylate derivatives?

- Methodology : NMR coupling constants () between vinylic protons are critical. For (Z)-isomers, steric hindrance from adjacent phenyl groups reduces to 8.4–8.6 Hz (observed in δ 7.16–7.45 ppm for aromatic protons ). In contrast, (E)-isomers exhibit larger values (e.g., 12–16 Hz) due to trans-configuration . NMR further confirms carbonyl shifts (δ 171.1 ppm for esters vs. δ 165–170 ppm for free acids).

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

- Methodology : Column chromatography with silica gel and gradients of n-hexane/ethyl acetate (6.5:3.5) effectively separates esters from polar byproducts . For trace impurities, recrystallization from methanol or ethanol yields crystals with >95% purity . PTLC is preferred for small-scale reactions .

Advanced Research Questions

Q. How do reaction mechanisms differ between alkali metal counterions (Li, Na, K) in the alkylation of diphenylacrylate precursors?

- Methodology : Lithium counterions favor direct alkylation to form β-lactams (e.g., 1,4,4-triphenyl-2-azetidinone), while Na/K promote side reactions via enolate intermediates, leading to ethyl 3,3-diphenylacrylate or triphenylacrylamide . Time-dependent studies (quenching at 20°C vs. prolonged stirring) and NMR monitoring are critical to track intermediate formation .

Q. What strategies enhance the stereoselective synthesis of the (Z)-isomer over (E)-isomers in diphenylacrylate systems?

- Methodology : Steric bulk in reagents (e.g., DIBAL-H at −70°C) favors Z-configuration by hindering rotation during reduction . Solvent effects (e.g., non-polar toluene) stabilize the transition state for Z-selectivity, while polar aprotic solvents (e.g., DMF) may favor E-isomers . Computational modeling of dihedral angles (e.g., 57.5° in optimized geometries ) guides solvent selection.

Q. How can this compound be functionalized for UV-protective applications, and what structural modifications improve efficacy?

- Methodology : Esterification with chromophores like xanthone or cinnamoyl groups enhances UV absorption. For example, coupling with (6-methoxy-9-oxo-9H-xanthen-2-yl)methyl via Mitsunobu conditions yields derivatives with λmax > 350 nm and 72% yield . Structure-activity relationships (SAR) show that electron-donating substituents (e.g., methoxy groups) improve photostability .

Q. What analytical challenges arise in quantifying trace degradation products of this compound under oxidative conditions?

- Methodology : High-resolution LC-MS (APCI-TOF) identifies degradation products like diphenylacrylic acid (m/z 303.1380 ). Accelerated aging studies (40°C, 75% humidity) combined with HPLC-UV (λ = 254 nm) quantify degradation kinetics. Internal standards (e.g., deuterated analogs) improve accuracy .

Contradictory Data Analysis

Q. Why do some studies report conflicting yields for DIBAL-H reductions of diphenylacrylate esters?

- Resolution : Excess DIBAL-H (3:1 molar ratio) ensures complete reduction to alcohols, but over-reduction to hydrocarbons may occur if reaction times exceed 2 hours . Contradictions arise from varying quenching methods (e.g., NH4Cl vs. H2O) and workup protocols (e.g., celite filtration vs. direct extraction ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.